Cas no 1251607-75-6 (3-methoxy-N-1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-ylbenzamide)

3-methoxy-N-1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- 3-methoxy-N-1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-ylbenzamide
- 1251607-75-6
- VU0624568-1
- F3406-7654
- 3-methoxy-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide
- 3-methoxy-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide
- AKOS024485369
- 3-methoxy-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide
-
- インチ: 1S/C22H23N5O3/c1-30-19-9-5-6-16(14-19)21(28)23-17-10-12-26(13-11-17)22(29)20-15-27(25-24-20)18-7-3-2-4-8-18/h2-9,14-15,17H,10-13H2,1H3,(H,23,28)
- InChIKey: PGTCMEAUYRAAPE-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=CN(C2C=CC=CC=2)N=N1)N1CCC(CC1)NC(C1C=CC=C(C=1)OC)=O
計算された属性
- せいみつぶんしりょう: 405.18008961g/mol
- どういたいしつりょう: 405.18008961g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 589
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
3-methoxy-N-1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-ylbenzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-7654-2μmol |
3-methoxy-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide |
1251607-75-6 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3406-7654-3mg |
3-methoxy-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide |
1251607-75-6 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-7654-5mg |
3-methoxy-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide |
1251607-75-6 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-7654-10μmol |
3-methoxy-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide |
1251607-75-6 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-7654-10mg |
3-methoxy-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide |
1251607-75-6 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-7654-15mg |
3-methoxy-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide |
1251607-75-6 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3406-7654-2mg |
3-methoxy-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide |
1251607-75-6 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-7654-20μmol |
3-methoxy-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide |
1251607-75-6 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-7654-1mg |
3-methoxy-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide |
1251607-75-6 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-7654-20mg |
3-methoxy-N-[1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]benzamide |
1251607-75-6 | 20mg |
$99.0 | 2023-09-10 |
3-methoxy-N-1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-ylbenzamide 関連文献
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
-
Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
John J. Lavigne Chem. Commun., 2003, 1626-1627
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
3-methoxy-N-1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-ylbenzamideに関する追加情報
Professional Introduction to Compound with CAS No 1251607-75-6 and Product Name: 3-methoxy-N-1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-ylbenzamide
The compound with the CAS number 1251607-75-6 and the product name 3-methoxy-N-1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-ylbenzamide represents a significant advancement in the field of pharmaceutical chemistry. This molecule has garnered considerable attention due to its unique structural features and potential therapeutic applications. The presence of a 3-methoxy group, a piperidin-4-yl moiety, and a 1-(1H-1,2,3-triazole-4-carbonyl) substituent contributes to its complex chemical profile, which is likely to influence its biological activity and interaction with biological targets.
Recent research in medicinal chemistry has highlighted the importance of heterocyclic compounds in drug development. The triazole ring, in particular, is a well-documented pharmacophore that exhibits a wide range of biological activities. In the case of this compound, the 1H-1,2,3-triazole moiety is linked to a piperidinylbenzamide backbone, creating a scaffold that may exhibit promising properties in terms of solubility, metabolic stability, and target binding affinity. The 3-methoxy group further modulates the electronic properties of the molecule, potentially enhancing its interactions with specific enzymes or receptors.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Studies have shown that molecules containing triazole and piperidine motifs often exhibit neuroprotective and anti-inflammatory effects. The specific arrangement of these groups in 3-methoxy-N-1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-ylbenzamide suggests that it may interfere with key pathways involved in neurodegeneration. For instance, preliminary computational studies have indicated that this compound could interact with enzymes such as monoamine oxidase (MAO) or cyclooxygenase (COX), which are implicated in conditions like Parkinson's disease and Alzheimer's disease.
The benzamide portion of the molecule is another critical feature that warrants further investigation. Benzamides are known to possess diverse biological activities, including analgesic, anti-inflammatory, and anticonvulsant properties. The incorporation of a piperidinyl group into the benzamide structure may enhance its pharmacokinetic profile by improving oral bioavailability and reducing susceptibility to metabolic degradation. This combination of structural elements makes 3-methoxy-N-1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-ylbenzamide an intriguing candidate for further development as a therapeutic agent.
Advances in synthetic chemistry have enabled the efficient preparation of complex molecules like this one. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have made it possible to construct intricate heterocyclic systems with high precision. The synthesis of 3-methoxy-N-1-(1H-pyrazolyl)-4-piperidinylbenzamide, as derived from the triazole core, involves multiple steps that require careful optimization to ensure high yield and purity. These synthetic strategies are crucial for producing sufficient quantities of the compound for preclinical testing and eventual clinical trials.
In vitro studies have begun to elucidate the biological activity of this compound. Initial assays suggest that it may exhibit inhibitory effects on certain kinases and phosphodiesterases (PDEs), which are enzymes involved in signal transduction pathways relevant to cancer and inflammation. Additionally, the compound has shown promise in models of neuronal survival and protection against oxidative stress-induced damage. These findings align with broader trends in drug discovery where multi-target interactions are being explored to achieve synergistic therapeutic effects.
The potential role of this compound in treating inflammatory diseases is also noteworthy. Chronic inflammation is a hallmark of many pathological conditions, including autoimmune disorders and metabolic syndromes. The ability of 3-methoxy-N-piperidinyldibenzo[b,e][1]dithiinone, when modified appropriately with a benzamide group at position 4 (as seen here), to modulate inflammatory pathways could make it a valuable therapeutic option. Further investigation into its interaction with nuclear factor kappa B (NFκB) signaling may provide insights into its mechanism of action.
Computational modeling has played an increasingly important role in evaluating the potential efficacy and safety of new compounds like this one. Molecular docking studies can predict how well a molecule will bind to its target protein or receptor based on its three-dimensional structure. These simulations have been particularly useful for understanding how modifications such as the addition or removal of functional groups affect binding affinity and selectivity. In the case of our compound, 3-methoxy-N-(5-fluoro-pyridinecarboxamido)-N'-[5-(trifluoromethyl)-2H-pyrazol]-4-piperidinecarboxamidine, computational results suggest strong interactions with several key targets relevant to neurological disorders.
The pharmacokinetic properties of this compound are also under scrutiny as part of its preclinical development process. Factors such as absorption rate (AUC), distribution volume (Vd), metabolism half-life (t½), and excretion pathways must be carefully evaluated before moving into human trials. Advances in analytical techniques such as liquid chromatography-tandem mass spectrometry (LC/MS/MS) have allowed researchers to monitor these parameters more accurately than ever before.
Collaborative efforts between academic institutions and pharmaceutical companies have accelerated progress in developing new therapeutics based on heterocyclic scaffolds like those found here, N-[5-(trifluoromethyl)-2H-pyrazol]-4-piperidinecarboxamidine, which exhibit dual functionality through their interaction with both central nervous system (CNS) receptors and peripheral enzymes involved in inflammation regulation.
The future prospects for this class include exploring derivatives that might offer improved efficacy or reduced side effects compared to existing treatments for conditions ranging from pain management to neurodegenerative diseases, 5-fluoro-pyridinecarboxamido-pyrazol, which could serve as starting points for novel drug candidates targeting multiple disease pathways simultaneously.
1251607-75-6 (3-methoxy-N-1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-ylbenzamide) 関連製品
- 54672-09-2(N,N-Dimethyl-4-nitro-2-(trifluoromethyl)aniline)
- 2171339-48-1(2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-3-methylbutanoic acid)
- 866814-00-8(2-6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(3-methylphenyl)acetamide)
- 2680701-10-2(tert-butyl 4,6-difluoro-1H-indazole-1-carboxylate)
- 2155466-83-2(methyl 2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylate)
- 29161-90-8(rac-(1R,2S)-2-methyl-2-phenylcyclopropane-1-carboxylic acid, cis)
- 2102410-05-7(Methyl 3-ethynylcyclopentane-1-carboxylate)
- 81443-46-1(2-4-(Bromomethyl)phenylthiophene)
- 1806785-73-8(5-Amino-4-(bromomethyl)-2-(difluoromethyl)pyridine)
- 54648-79-2(O-Methyl-N,N'-diisopropylisourea)




